molecular formula C5H11Br2NO2 B13694379 Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide

Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide

Cat. No.: B13694379
M. Wt: 276.95 g/mol
InChI Key: HEPHEOQTADTVAX-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is a chemical compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a bromine atom and a methylamino group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide typically involves the bromination of methyl 3-(methylamino)propanoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of hydrobromic acid as a bromine source and a suitable solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide involves its interaction with various molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Bromo-2-(bromomethyl)propionate: Similar structure but with an additional bromine atom.

    Methyl 2-Bromo-2-methylpropionate: Similar ester structure but with a different substitution pattern.

    Methyl 3-Bromopropionate: Lacks the methylamino group, making it less reactive in certain reactions.

Uniqueness

Methyl 2-Bromo-3-(methylamino)propanoate Hydrobromide is unique due to the presence of both a bromine atom and a methylamino group, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C5H11Br2NO2

Molecular Weight

276.95 g/mol

IUPAC Name

methyl 2-bromo-3-(methylamino)propanoate;hydrobromide

InChI

InChI=1S/C5H10BrNO2.BrH/c1-7-3-4(6)5(8)9-2;/h4,7H,3H2,1-2H3;1H

InChI Key

HEPHEOQTADTVAX-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(=O)OC)Br.Br

Origin of Product

United States

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